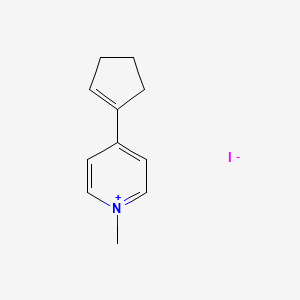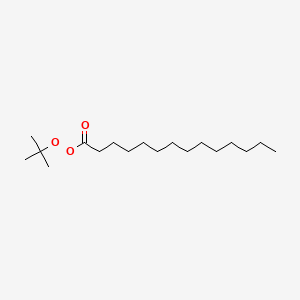![molecular formula C17H20O2 B14618329 2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol CAS No. 56949-59-8](/img/structure/B14618329.png)
2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol is an organic compound that belongs to the class of alcohols It features a phenylpropan-2-yl group attached to a phenoxyethanol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction between phenylmagnesium bromide and acetone . This reaction produces 2-Phenyl-2-propanol, which can then be further reacted with 4-bromophenoxyethanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme catalysis and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, dyestuffs, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The phenylpropan-2-yl group contributes to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2-propanol: A derivative of cumene, used in organic synthesis and as a biomarker.
Ethyl [4-(2-phenyl-2-propanyl)phenoxy]acetate: Another similar compound with applications in organic synthesis.
2,4-Bis(2-phenylpropan-2-yl)phenol: Used in various chemical reactions and industrial applications.
Uniqueness
2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol is unique due to its specific structure, which combines a phenylpropan-2-yl group with a phenoxyethanol backbone
Propriétés
Numéro CAS |
56949-59-8 |
|---|---|
Formule moléculaire |
C17H20O2 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
2-[4-(2-phenylpropan-2-yl)phenoxy]ethanol |
InChI |
InChI=1S/C17H20O2/c1-17(2,14-6-4-3-5-7-14)15-8-10-16(11-9-15)19-13-12-18/h3-11,18H,12-13H2,1-2H3 |
Clé InChI |
TWDAGDYGRVTHDG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCO |
Numéros CAS associés |
31692-34-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



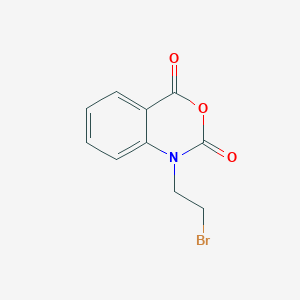
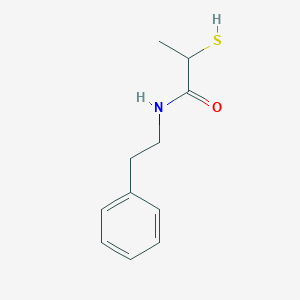
![1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14618281.png)
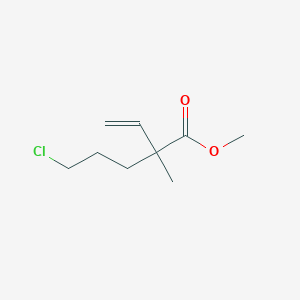
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14618290.png)
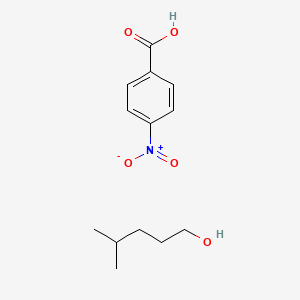

![1-[2,4-Dimethoxy-6-(methoxymethoxy)phenyl]ethan-1-one](/img/structure/B14618307.png)

